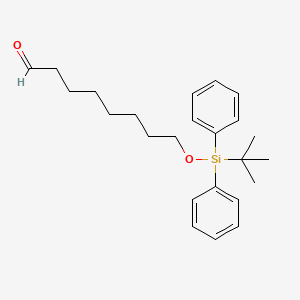
4-Bromo-3-chloro-5-methylphenol
説明
4-Bromo-3-chloro-5-methylphenol is a chemical compound with the molecular formula C7H6BrClO. It has a molecular weight of 221.48 . It is a brominated phenol .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrClO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 . This code provides a specific identifier for the molecular structure of the compound.科学的研究の応用
Synthesis and Structural Analysis
The compound 4-Bromo-3-chloro-5-methylphenol, known for its distinctive halogenated aromatic structure, has been a subject of interest in the synthesis and structural characterization of various chemical complexes. In scientific research, this compound has been utilized as a ligand to synthesize metal complexes with potential applications in various fields. For instance, the reaction of this compound with VOSO4·XH2O leads to the formation of an oxido-vanadium(V) complex, which was thoroughly characterized using techniques like FT-IR, UV–Vis, and single-crystal X-ray diffraction crystallography. This complex's structural and electronic properties were further explored through Density Functional Theory (DFT) calculations, providing insights into the bond formations and interactions within the complex (Sheikhshoaie et al., 2015).
Similarly, copper(II) and oxido-vanadium(IV) complexes of this compound were synthesized, showcasing distorted square pyramidal and octahedral geometries, respectively. These compounds underwent comprehensive characterization, including elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction. The thermal decomposition of these complexes revealed a multi-stage process, shedding light on their stability and potential decomposition pathways under varying thermal conditions (Takjoo et al., 2013).
Environmental and Analytical Applications
In the environmental sphere, derivatives of this compound, such as 2-Bromo-4-methylphenol, have been identified as taints in food products like Gouda cheese, traced back to brine solutions used in the cheese-making process. This discovery underscores the compound's potential role in environmental monitoring and food safety, highlighting the importance of understanding its chemical behavior and interactions (Mills et al., 1997).
Moreover, analytical methods have been developed for the detection and quantification of halogenated phenolic compounds, including this compound derivatives. Techniques such as voltammetric determination and gas chromatography-mass spectrometry (GC-MS) have been employed to analyze these compounds in various matrices, demonstrating their significance in environmental chemistry and pollution monitoring (Guijarro et al., 1991).
Antioxidant and Biological Activities
Research has also delved into the biological activities of bromophenol derivatives, with compounds similar to this compound being isolated from marine algae and evaluated for their antibacterial and antioxidant properties. These studies provide a foundation for further exploration into the potential therapeutic and bioactive applications of such halogenated phenolic compounds (Xu et al., 2003).
Safety and Hazards
作用機序
Target of Action
It is a derivative of phenol, and phenols are known to interact with various proteins and enzymes in the body .
Mode of Action
As a phenolic compound, it may interact with its targets through hydrogen bonding and hydrophobic interactions . The bromine and chlorine substituents could potentially enhance the reactivity of the phenol group, influencing its interactions with biological targets .
Biochemical Pathways
Phenolic compounds, in general, can participate in various biochemical reactions due to their reactivity and ability to form hydrogen bonds .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, including antioxidant activity, modulation of enzyme activity, and interactions with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-5-methylphenol . For instance, factors such as pH and temperature can affect the compound’s stability and reactivity. Additionally, the presence of other substances in the environment can influence the compound’s bioavailability and interactions with its targets .
特性
IUPAC Name |
4-bromo-3-chloro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSGKNUHUDYLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
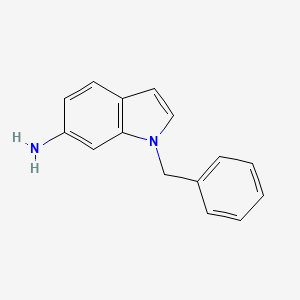
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

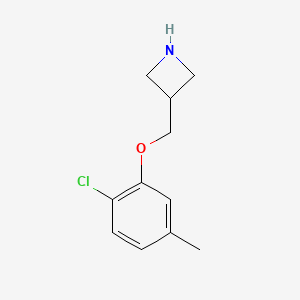
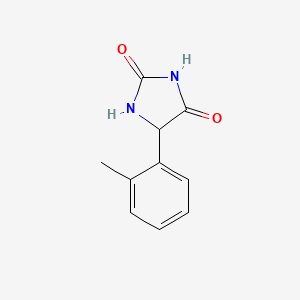
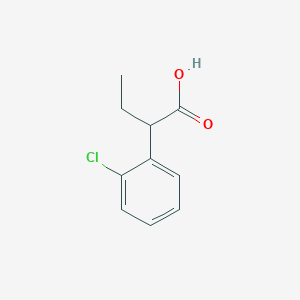
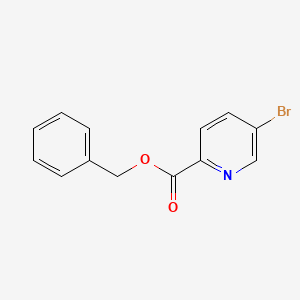
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)
![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)
